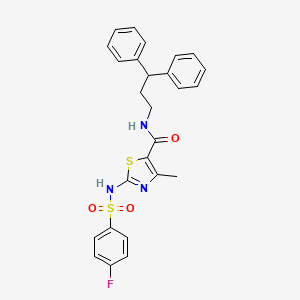![molecular formula C15H10ClN3O5S B13941545 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 532419-16-2](/img/structure/B13941545.png)
4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10ClN3O5S and a molecular weight of 379.77 g/mol . This compound is characterized by the presence of a nitro group, a chloro group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by the formation of the carbamothioylamino linkage through a series of condensation reactions . The reaction conditions often require the use of strong acids, bases, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chloro group and carbamothioylamino linkage also contribute to the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares the nitro and chloro groups but lacks the carbamothioylamino linkage.
4-Nitrobenzoic acid: Contains the nitro group but lacks the chloro and carbamothioylamino groups.
2-Chloro-4-nitroaniline: Contains the nitro and chloro groups but has an amine group instead of the benzoic acid moiety.
Uniqueness
4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the carbamothioylamino linkage and the combination of nitro and chloro groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
532419-16-2 |
|---|---|
分子式 |
C15H10ClN3O5S |
分子量 |
379.8 g/mol |
IUPAC名 |
4-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClN3O5S/c16-12-6-5-10(19(23)24)7-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25) |
InChIキー |
DSHMSFLPCSBMJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)










